molecular formula C20H23Cl2N3O2 B2764832 N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide CAS No. 890600-43-8

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide

Cat. No.: B2764832
CAS No.: 890600-43-8
M. Wt: 408.32
InChI Key: OGYFFHNDOWCSAR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-chloro-2-methylphenylpiperazine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form an intermediate compound.

    Final Product: The intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl and piperazine rings, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-14-16(22)4-3-5-18(14)25-10-8-24(9-11-25)13-20(26)23-17-12-15(21)6-7-19(17)27-2/h3-7,12H,8-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYFFHNDOWCSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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